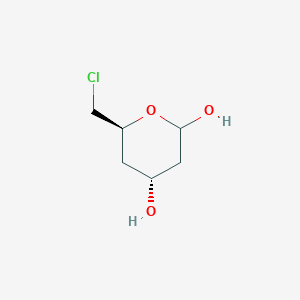
3',5'-Di-O-acetyl-N4-benzoyl-2'-deoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine is a synthetic nucleoside analog that has garnered significant attention in the biomedical sector. This compound is particularly esteemed for its antiviral properties and is used extensively in research related to DNA virus-induced ailments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine involves multiple steps, starting from 2’-deoxycytidine. The primary steps include the acetylation of the 3’ and 5’ hydroxyl groups and the benzoylation of the N4 amino group. The reaction conditions typically involve the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine undergoes various chemical reactions, including:
Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield 2’-deoxycytidine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the N4 position.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of dilute hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Yields 2’-deoxycytidine and acetic acid or benzoic acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex nucleoside analogs.
Biology: In studies related to DNA replication and repair mechanisms.
Medicine: As an antiviral agent in the research of treatments for DNA virus-induced diseases.
Industry: In the production of antiviral drugs and diagnostic reagents
Wirkmechanismus
The compound exerts its effects primarily by incorporating into viral DNA during replication, thereby inhibiting the activity of viral DNA polymerase. This leads to the termination of DNA chain elongation and ultimately, the inhibition of viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine
- N4,O3’,O5’-Tribenzoyl-2’-deoxycytidine
Uniqueness
3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine is unique due to its dual acetylation at the 3’ and 5’ positions, which enhances its stability and bioavailability compared to other similar compounds. This makes it particularly effective in antiviral research .
Eigenschaften
Molekularformel |
C20H21N3O7 |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-acetyloxy-5-(4-benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H21N3O7/c1-12(24)28-11-16-15(29-13(2)25)10-18(30-16)23-9-8-17(22-20(23)27)21-19(26)14-6-4-3-5-7-14/h3-9,15-16,18H,10-11H2,1-2H3,(H,21,22,26,27)/t15-,16+,18+/m0/s1 |
InChI-Schlüssel |
RZBZCUISIQLULR-LZLYRXPVSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester](/img/structure/B11825307.png)
![2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B11825311.png)





![3-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11825347.png)
![[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11825348.png)

![(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825362.png)
